1-Benzhydryl-3-(4-bromophenylthio)azetidine
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Overview
Description
1-Benzhydryl-3-(4-bromophenylthio)azetidine is a heterocyclic compound that features an azetidine ring substituted with a benzhydryl group and a 4-bromophenylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-(4-bromophenylthio)azetidine typically involves the reaction of benzhydryl chloride with 3-(4-bromophenylthio)azetidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-3-(4-bromophenylthio)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine atom in the 4-bromophenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-Benzhydryl-3-(4-bromophenylthio)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals or advanced materials.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(4-bromophenylthio)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl and 4-bromophenylthio groups contribute to its binding affinity and specificity. The azetidine ring provides structural rigidity, which can enhance the compound’s stability and effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzhydryl-3-(4-chlorophenylthio)azetidine
- 1-Benzhydryl-3-(4-fluorophenylthio)azetidine
- 1-Benzhydryl-3-(4-methylphenylthio)azetidine
Uniqueness
1-Benzhydryl-3-(4-bromophenylthio)azetidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different halogen or alkyl substituents, potentially leading to unique applications and properties .
Properties
CAS No. |
942473-77-0 |
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Molecular Formula |
C22H20BrNS |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
1-benzhydryl-3-(4-bromophenyl)sulfanylazetidine |
InChI |
InChI=1S/C22H20BrNS/c23-19-11-13-20(14-12-19)25-21-15-24(16-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2 |
InChI Key |
AYSRARHJXLHJQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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